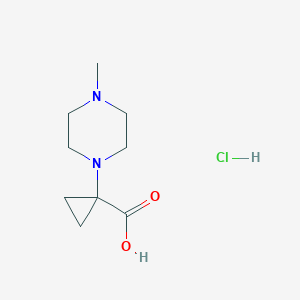
1,3-Dimethyl-4,4-difluoropiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-4,4-difluoropiperidine (DFP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DFP belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities.
作用机制
The mechanism of action of 1,3-Dimethyl-4,4-difluoropiperidine is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. This compound can undergo nucleophilic addition reactions with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds. Additionally, this compound can act as a Lewis base and coordinate with metal ions to form metal complexes.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects, but preliminary studies suggest that it may have potential as a therapeutic agent. This compound has been shown to inhibit the growth of cancer cells in vitro, indicating that it may have anticancer properties. Additionally, this compound has been shown to have antibacterial activity against various strains of bacteria, including drug-resistant strains.
实验室实验的优点和局限性
One of the main advantages of using 1,3-Dimethyl-4,4-difluoropiperidine in lab experiments is its high purity and yield. This compound can be synthesized with high precision and can be used as a building block for synthesizing complex organic molecules. Additionally, this compound has shown potential as a ligand for metal-catalyzed reactions, which can be used for the synthesis of novel materials.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has not been extensively studied for its toxicity, and therefore, caution should be exercised when handling and using this compound.
未来方向
There are numerous future directions for research on 1,3-Dimethyl-4,4-difluoropiperidine. One potential area of research is in the development of new synthetic methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science. Furthermore, the potential therapeutic applications of this compound, such as its anticancer and antibacterial properties, should be further explored.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound can be synthesized through a multi-step process involving the reaction of piperidine with various reagents. This compound has shown potential as a building block for synthesizing complex organic molecules and as a ligand for metal-catalyzed reactions. Additionally, this compound has shown potential as a therapeutic agent, but further studies are needed to fully understand its biochemical and physiological effects.
合成方法
1,3-Dimethyl-4,4-difluoropiperidine can be synthesized through a multi-step process involving the reaction of piperidine with various reagents. One of the most commonly used methods for synthesizing this compound involves the reaction of piperidine with difluoromethylphenylsulfonium tetrafluoroborate in the presence of a base. This method yields this compound with high purity and yield.
科学研究应用
1,3-Dimethyl-4,4-difluoropiperidine has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of organic chemistry, where this compound is used as a building block for synthesizing complex organic molecules. Additionally, this compound has shown potential as a ligand for metal-catalyzed reactions, which can be used for the synthesis of novel materials.
属性
IUPAC Name |
4,4-difluoro-1,3-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c1-6-5-10(2)4-3-7(6,8)9/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGUJJOFIVGZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[(2-fluorobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]-N-(2-furylmethyl)butanamide](/img/structure/B2569664.png)
![N-(2-ethylphenyl)-N'-{5-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}urea](/img/structure/B2569666.png)
![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene](/img/structure/B2569668.png)
![2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2569669.png)



![2-[4-(Carboxymethyl)piperazin-1-yl]acetic acid;dihydrochloride](/img/no-structure.png)

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2569676.png)



